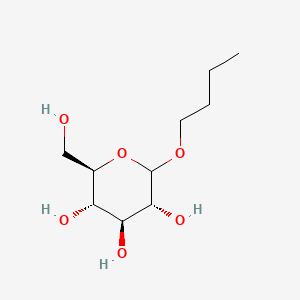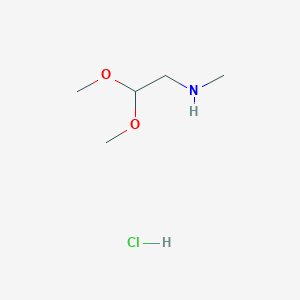
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate is an organic compound that belongs to the class of cinnamates. Cinnamates are esters of cinnamic acid and are known for their pleasant aroma and potential biological activities. This compound is characterized by its unique structure, which includes a cinnamate moiety attached to a dimethyl-octadienyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate typically involves the esterification of cinnamic acid with an appropriate alcohol. One common method is the Fischer esterification, where cinnamic acid reacts with 3,7-dimethyl-2,6-octadienol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts in a continuous-flow microreactor has been explored to achieve high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield cinnamic acid and the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Cinnamic acid and 3,7-dimethyl-2,6-octadienol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The biological activities of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate are attributed to its ability to interact with cellular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes, leading to cell lysis . Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cinnamate: Another ester of cinnamic acid, known for its fragrance and flavoring properties.
Ethyl cinnamate: Similar to methyl cinnamate but with an ethyl group, used in perfumes and flavorings.
Cinnamyl cinnamate: An ester formed from cinnamyl alcohol and cinnamic acid, used in cosmetics and fragrances.
Uniqueness
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate stands out due to its unique structure, which combines the aromatic cinnamate moiety with a branched aliphatic chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71605-84-0 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-14H,7,9,15H2,1-3H3/b13-12+,17-14+ |
InChI-Schlüssel |
JCWXWRIQSPDSKY-MIFVOYFBSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/COC(=O)/C=C/C1=CC=CC=C1)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)C=CC1=CC=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


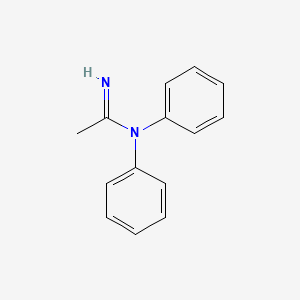
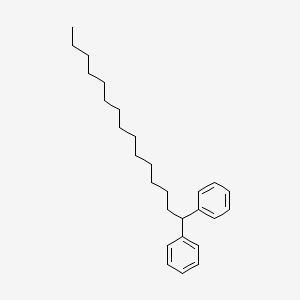
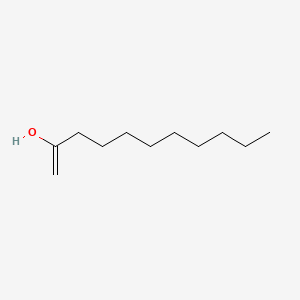

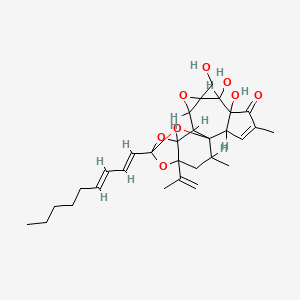
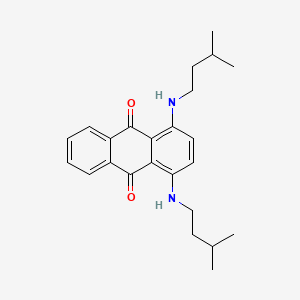
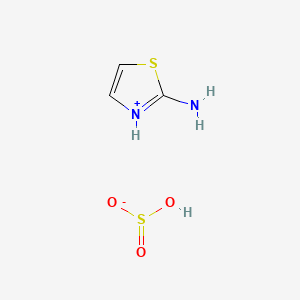


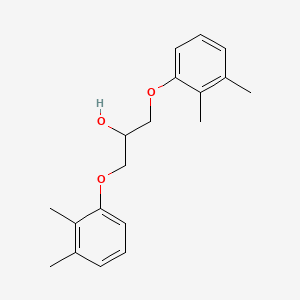
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
